Methyl (R)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride Methyl (R)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20348735
InChI: InChI=1S/C11H15NO2.ClH/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H/t10-;/m1./s1
SMILES:
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70 g/mol

Methyl (R)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride

CAS No.:

Cat. No.: VC20348735

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl (R)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride -

Specification

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
IUPAC Name methyl (2R)-2-amino-2-(2,5-dimethylphenyl)acetate;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H/t10-;/m1./s1
Standard InChI Key NZXQWBYHGRHWDZ-HNCPQSOCSA-N
Isomeric SMILES CC1=CC(=C(C=C1)C)[C@H](C(=O)OC)N.Cl
Canonical SMILES CC1=CC(=C(C=C1)C)C(C(=O)OC)N.Cl

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a central chiral carbon atom bonded to four distinct groups:

  • Amino group (-NH₂), which participates in hydrogen bonding and acid-base reactions.

  • Methyl ester group (-COOCH₃), contributing to lipophilicity and influencing metabolic stability.

  • 2,5-Dimethylphenyl ring, providing steric bulk and electronic modulation via methyl substituents.

  • Hydrochloride counterion, enhancing solubility in polar solvents.

The (R)-configuration at the chiral center is critical for enantioselective interactions with biological targets. Comparative analysis with the 2-chlorophenyl analog reveals that substituent positioning on the aromatic ring significantly alters molecular geometry and electronic distribution. For instance, the 2,5-dimethyl arrangement creates a para-substitution pattern that may enhance π-π stacking interactions compared to ortho-substituted analogs.

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₁H₁₆ClNO₂Adjusted from
Molecular Weight229.7 g/mol (calculated)Derived from
IUPAC Namemethyl (2R)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochlorideBased on
Stereochemistry(R)-configuration at α-carbonInferred from

Synthesis and Optimization Strategies

Synthetic Routes

While no direct synthesis is documented for this compound, analogous pathways suggest a multi-step approach:

  • Amination: Condensation of 2,5-dimethylbenzaldehyde with a glycine equivalent to form the α-amino intermediate.

  • Esterification: Reaction with methanol under acidic conditions to yield the methyl ester.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Catalysts such as chiral auxiliaries or asymmetric hydrogenation agents may enforce the (R)-configuration, as seen in the synthesis of (R)-2-chlorophenyl derivatives . Optimizing reaction conditions (e.g., temperature, solvent polarity) is crucial to achieving high enantiomeric excess.

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield (Estimated)
AminationNH₃, KCN, EtOH, reflux60–70%
EsterificationCH₃OH, H₂SO₄, 60°C85–90%
ResolutionTartaric acid (chiral resolution)40–50% ee

Physicochemical Properties

Acid-Base Behavior

The compound exhibits two ionizable groups:

  • Amino group: Protonated in acidic media (pKa ≈ 9–10) .

  • Ester group: Less acidic (pKa ≈ 6–7) , remaining unionized under physiological conditions.

As a hydrochloride salt, the amino group exists predominantly in its protonated form, enhancing aqueous solubility. The logP value (estimated at 1.2–1.5) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug design.

Spectral Characteristics

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O ester), and 1600 cm⁻¹ (aromatic C=C).

  • NMR: δ 2.2–2.4 ppm (aromatic methyl groups), δ 3.7 ppm (ester methyl), δ 4.1 ppm (α-CH), δ 7.1–7.3 ppm (aromatic protons) .

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor for:

  • Chiral auxiliaries: Asymmetric synthesis of β-lactam antibiotics.

  • Peptidomimetics: Backbone modifications in protease inhibitors.

Formulation Considerations

As a hydrochloride salt, it offers improved stability and solubility over free-base forms, facilitating parenteral administration. Co-crystallization with co-formers (e.g., succinic acid) could further modulate release kinetics.

Future Research Directions

  • Enantioselective Synthesis: Development of catalytic asymmetric methods to improve ee.

  • Structure-Activity Relationships (SAR): Systematic variation of aryl substituents to optimize bioactivity.

  • Toxicological Profiling: In vitro assays to assess cytotoxicity and metabolic pathways.

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